![molecular formula C12H14Cl2N2O3S B5807904 N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5807904.png)
N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 49823, is a chemical compound that has been of significant interest to the scientific community due to its potential therapeutic applications. The compound belongs to the class of NMDA receptor antagonists and has been extensively studied for its effects on the central nervous system.
Wirkmechanismus
CGP 49823 acts as an NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in various neurological processes such as learning and memory, and their overactivity has been implicated in the pathophysiology of several neurological disorders. By blocking NMDA receptors, CGP 49823 reduces the excitotoxicity and oxidative stress associated with these disorders.
Biochemical and Physiological Effects:
CGP 49823 has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that the compound can reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain. Additionally, CGP 49823 has been found to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CGP 49823 is its high potency and selectivity for NMDA receptors. This makes it a valuable tool for studying the role of NMDA receptors in various neurological processes. However, the compound has also been found to exhibit some off-target effects, which can complicate its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CGP 49823. One area of interest is the compound's potential therapeutic applications in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's neuroprotective effects. Finally, the development of more selective NMDA receptor antagonists could help to overcome some of the limitations associated with CGP 49823.
Synthesemethoden
The synthesis of CGP 49823 involves the reaction of N-methylglycine with 3,5-dichlorobenzoyl chloride, followed by the addition of cyclopropylamine and methylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain CGP 49823 in its pure form.
Wissenschaftliche Forschungsanwendungen
CGP 49823 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit neuroprotective effects and has been found to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-20(18,19)16(7-12(17)15-10-2-3-10)11-5-8(13)4-9(14)6-11/h4-6,10H,2-3,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAQLKVZBCOYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.